molecular formula C12H8Br2ClNO3 B7477192 5-bromo-N-(3-bromo-5-chloro-2-methoxyphenyl)furan-2-carboxamide

5-bromo-N-(3-bromo-5-chloro-2-methoxyphenyl)furan-2-carboxamide

Cat. No. B7477192
M. Wt: 409.46 g/mol
InChI Key: PVPYNIQBKSKEHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(3-bromo-5-chloro-2-methoxyphenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research applications due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-bromo-5-chloro-2-methoxyphenyl)furan-2-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models. It has also been found to induce cell death in cancer cells and inhibit their growth. However, the compound may have toxic effects on normal cells at higher concentrations.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-(3-bromo-5-chloro-2-methoxyphenyl)furan-2-carboxamide in lab experiments is its potential as a therapeutic agent for inflammation and cancer. However, the compound may have toxic effects on normal cells at higher concentrations, which could limit its use in certain experiments.

Future Directions

Future research on 5-bromo-N-(3-bromo-5-chloro-2-methoxyphenyl)furan-2-carboxamide could focus on its potential as a therapeutic agent for specific types of cancer or inflammatory diseases. Studies could also investigate the compound's mechanism of action and potential side effects on normal cells. Additionally, the development of more efficient synthesis methods for the compound could facilitate its use in future research.

Synthesis Methods

The synthesis of 5-bromo-N-(3-bromo-5-chloro-2-methoxyphenyl)furan-2-carboxamide involves the reaction between 5-bromo-2-furoic acid and 3-bromo-5-chloro-2-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) and is followed by purification through column chromatography.

Scientific Research Applications

5-bromo-N-(3-bromo-5-chloro-2-methoxyphenyl)furan-2-carboxamide has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its ability to inhibit the growth of cancer cells. In a study conducted on human breast cancer cells, the compound was found to induce cell death and inhibit cell proliferation.

properties

IUPAC Name

5-bromo-N-(3-bromo-5-chloro-2-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2ClNO3/c1-18-11-7(13)4-6(15)5-8(11)16-12(17)9-2-3-10(14)19-9/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPYNIQBKSKEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Cl)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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